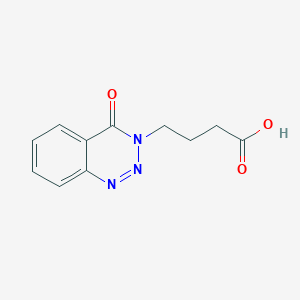

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCNOKFGMNKFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazine with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazine and the butanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various substituted benzotriazine derivatives .

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Key Carboxamide Derivatives

| Compound ID | Substituent | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|---|

| 14a | N-ethyl | C₁₃H₁₆N₄O₂ | 284.30 g/mol | Improved lipophilicity |

| 14n | N-phenyl | C₁₇H₁₆N₄O₂ | 332.34 g/mol | Aromatic interaction potential |

Organophosphorus Esters: Azinphos Derivatives

Azinphos-methyl (CAS 86-50-0) and Azinphos ethyl (CAS 2642-71-9) are organophosphate insecticides containing the 4-oxo-benzotriazin moiety. Unlike the parent acid, these compounds feature thiophosphate ester groups, conferring neurotoxic activity via acetylcholinesterase inhibition. Key differences include:

- Functional Groups : Carboxylic acid (parent) vs. thiophosphate ester (Azinphos).

- Applications : Medicinal intermediate (parent) vs. agricultural pesticide (Azinphos).

- Toxicity : Azinphos derivatives exhibit high acute toxicity (LD₅₀ < 50 mg/kg in rats), whereas the parent acid’s toxicity profile remains understudied but likely milder .

Cyclohexane Carboxylic Acid Derivative

The compound trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic acid (CAS 108180-02-5) incorporates a cyclohexane ring, increasing steric bulk and lipophilicity. This structural modification may influence pharmacokinetic properties, such as metabolic stability or tissue distribution, compared to the linear butanoic acid chain of the parent compound .

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Application |

|---|---|---|---|---|

| Parent acid | C₁₁H₁₁N₃O₃ | 245.23 g/mol | Carboxylic acid, benzotriazinone | Medicinal intermediate |

| Azinphos-methyl | C₁₀H₁₂N₃O₃PS₂ | 317.32 g/mol | Thiophosphate ester | Pesticide |

| Cyclohexane derivative (CAS 108180-02-5) | C₁₅H₁₇N₃O₃ | 287.31 g/mol | Cyclohexane, carboxylic acid | Research (uncharacterized) |

Thiadiazole-Containing Analogue

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide (CAS 1219540-17-6) introduces a thiadiazole ring, which is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects. The extended conjugation and heterocyclic system may enhance binding affinity to specific targets compared to the parent acid .

Research Findings and Implications

- Synthetic Utility : The parent acid’s carboxylic acid group enables facile derivatization into amides, esters, and other bioactive molecules, making it a versatile building block .

- Biological Activity : Carboxamide derivatives (e.g., 14a–14n ) show promise in preliminary studies for enzyme inhibition, though detailed mechanistic data are pending .

- Toxicity Contrasts: Unlike Azinphos derivatives, the parent acid lacks the organophosphate moiety linked to acute toxicity, suggesting safer handling profiles .

Biological Activity

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C12H12N4O3

- Molecular Weight : 248.25 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzotriazine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzotriazine Ring : This is achieved through the reaction of aromatic amines with nitrous acid.

- Introduction of the Butanoic Acid Moiety : This can be accomplished via an amide coupling reaction.

- Purification and Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that this compound demonstrates effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimal inhibitory concentrations (MIC) for these compounds often fall within a range that suggests potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies suggest that it may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Results :

- Significant reduction in cell viability was observed at concentrations above 10 µM.

- Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound.

The biological activity of this compound is believed to involve:

- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It can influence pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzotriazine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains.

Study 2: Anticancer Potential

Another investigation assessed the anticancer effects on HeLa cells treated with varying concentrations of the compound. The study concluded that treatment with 20 µM led to a significant reduction in cell proliferation and increased markers of apoptosis.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid?

Answer:

The compound is synthesized via condensation reactions between benzotriazinone derivatives and functionalized butanoic acid precursors. Key steps include:

- Coupling agents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups.

- Solvent optimization : Anhydrous DMF or THF to prevent hydrolysis of intermediates.

- Temperature control : Reactions typically proceed at 60–80°C for 12–24 hours.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) yields >90% purity.

Critical parameters include stoichiometric ratios (1:1.2 for benzotriazinone to butanoic acid derivatives) and inert atmosphere conditions to avoid oxidation .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Answer:

Advanced: How can researchers resolve contradictory biological activity data reported for this compound in enzyme inhibition assays?

Answer:

Contradictions may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).

- Enzyme isoforms : Differential activity against homologous enzymes (e.g., kinase isoforms).

Methodological solutions :

Orthogonal assays : Validate results using fluorescence polarization (FP) alongside colorimetric assays.

Dose-response curves : Calculate IC₅₀ values across 8–10 concentrations to ensure reproducibility.

Computational docking : Compare binding affinities to enzyme active sites using software like AutoDock Vina .

Control standardization : Use reference inhibitors (e.g., staurosporine for kinases) to normalize data .

Advanced: What experimental strategies are recommended for studying the environmental degradation pathways of this compound?

Answer:

Adopt a tiered approach based on OECD guidelines :

Abiotic degradation :

- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days). Monitor via HPLC-MS for breakdown products like benzotriazinone and butanoic acid .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify degradation kinetics.

Biotic degradation :

- Soil microcosms : Analyze metabolite formation (e.g., hydroxylated derivatives) using LC-QTOF-MS.

- Microbial screening : Isolate degraders from contaminated sites via enrichment cultures .

Basic: What are the key physicochemical properties influencing the solubility and stability of this compound?

Answer:

Advanced: How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

Answer:

Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).

Assay design :

- Biochemical assays : Use ADP-Glo™ kinase assay to measure ATP consumption.

- Cellular assays : Evaluate inhibition of phosphorylation in HEK293 cells via Western blot (anti-phospho-tyrosine antibodies) .

Structure-activity relationship (SAR) : Synthesize analogs with modified benzotriazinone rings and butanoic acid chains to probe binding interactions .

Basic: What chromatographic methods are optimal for purity analysis during synthesis?

Answer:

- HPLC : C18 column (4.6 × 150 mm), gradient elution (20%→80% acetonitrile in 0.1% TFA over 20 min), UV detection at 254 nm.

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ≈ 0.4 .

Advanced: How should researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

- Cell line validation : Authenticate lines via STR profiling.

- Proliferation assays : Compare MTT, resazurin, and clonogenic assays.

- Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. necrosis markers) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: What computational tools can predict the compound’s metabolic fate in mammalian systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.